6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde

Physicochemical profiling Medicinal chemistry Lead optimization

Sourcing a pre-functionalized imidazo[2,1-b]thiazole scaffold often requires lengthy de novo synthesis. This compound provides a direct entry point with a reactive 5-carbaldehyde handle, eliminating multi-step core construction. · Directly enables chalcone and hydrazone library synthesis via Knoevenagel condensation. · Validated DHFR inhibitor pharmacophore; scaffold exhibits IC₅₀ values as low as 0.079 μM. · Available in multi-gram quantities from commercial screening collections for hit-to-lead scale-up.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 134670-46-5
Cat. No. B145186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
CAS134670-46-5
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3
InChIKeyIKGDGHBVWWWUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Context


6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-46-5; MFCD06824775) is a heterocyclic building block belonging to the imidazo[2,1-b]thiazole family. It features a fused imidazole–thiazole bicyclic core bearing a 3-methyl group, a 4-methoxyphenyl substituent at the 6-position, and a reactive carbaldehyde at the 5-position . The compound is catalogued in commercial screening collections under the identifiers ASINEX-REAG BAS 10124442 and OTAVA-BB BB7020310244 . Its molecular formula is C₁₄H₁₂N₂O₂S with a molecular weight of 272.32 Da [1]. The 5-carbaldehyde group serves as a versatile handle for condensation reactions, enabling rapid diversification into chalcones, hydrazones, and other biologically relevant scaffolds [2].

1
Scaffold Class
3-Methylimidazo[2,1-b]thiazole building block with 5-carbaldehyde reactive handle
2
Workflow Fit
Supports chalcone / hydrazone library synthesis and DHFR-targeted antifolate research
3
Selection Context
4-Methoxyphenyl and 3-methyl groups jointly modulate lipophilicity and steric environment

Risks of Generic Substitution with In-Class Analogs


The imidazo[2,1-b]thiazole scaffold is not a commodity where any 6-aryl-5-carbaldehyde derivative is interchangeable. The 3-methyl group and the 4-methoxyphenyl substituent jointly modulate lipophilicity, electronic character, and steric environment at the reactive 5-carbaldehyde center. The des-methyl analog 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-26-1) differs in molecular weight by 14 Da and in predicted ACD/LogP, while the 4-fluorophenyl analog (CAS 134670-30-7) shows a LogP shift of over 1.1 units . In the context of DHFR-targeted antifolate design, the 3-methyl-imidazo[2,1-b]thiazole series demonstrated that subtle changes in aryl substitution pattern directly alter IC₅₀ values by orders of magnitude [1]. Substituting the 5-carbaldehyde with a 5-H or 5-alkyl congener eliminates the key condensation handle required for chalcone and hydrazone library synthesis, as explicitly demonstrated in the imidazothiazole-chalcone patent literature [2].

Risk 1 Des-methyl or 4-fluorophenyl analogs differ in LogP by up to 1.14 units; lipophilicity-dependent SAR may not transfer directly.
Risk 2 Removing the 5-carbaldehyde eliminates the key condensation handle for chalcone and hydrazone diversification chemistry.
Risk 3 In-class antifolate IC₅₀ values can shift by orders of magnitude with minor aryl substitution changes; model-response endpoints may differ.

Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation vs. Des-Methyl and 4-Fluorophenyl Analogs

The target compound exhibits a predicted ACD/LogP of 4.15, which is 0.46 units higher than the des-methyl analog 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-26-1; LogP 3.69) and 1.14 units higher than the 4-fluorophenyl analog 6-(4-fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-30-7; LogP 3.01) . The KOWWIN v1.67 estimate gives a Log Kow of 3.69 for the target compound, with an estimated aqueous solubility of 12.5 mg/L at 25 °C . The increased lipophilicity conferred by the combined 3-methyl and 4-methoxyphenyl groups directly impacts membrane permeability predictions and pharmacokinetic property estimates in downstream drug discovery programs .

Lipophilicity profile
Cross-study comparable
Target ACD/LogP 4.15 vs. des-methyl analog 3.69 (Δ +0.46) and 4-fluorophenyl analog 3.01 (Δ +1.14). KOWWIN Log Kow 3.69; estimated aqueous solubility 12.5 mg/L.
Reported lipophilicity shift may alter permeability predictions and pharmacokinetic property estimates.
Predicted data; experimental validation recommended.
Physicochemical profiling Medicinal chemistry Lead optimization

Drug-Likeness Compliance vs. Unsubstituted and Non-Carbaldehyde Analogs

The target compound has zero Rule-of-Five violations, 0 hydrogen bond donors, 4 hydrogen bond acceptors, 3 freely rotatable bonds, and a polar surface area of 72 Ų, making it fully compliant with Lipinski and Veber criteria for oral drug-likeness . Its molecular weight of 272.32 Da places it in the lower end of lead-like space. In contrast, the des-methyl analog (CAS 134670-26-1; MW 258.30) has a higher predicted density (1.36–1.40 g/cm³ vs. 1.3 g/cm³ for the target) . The 3-methyl group in the target compound adds steric bulk adjacent to the thiazole sulfur, which influences the conformational preference of the 5-carbaldehyde and its reactivity in Knoevenagel condensations compared to the des-methyl analog .

Drug-likeness compliance
Class-level inference
MW 272.32 Da; HBD 0; HBA 4; RotB 3; TPSA 72 Ų; zero Rule-of-Five violations. Density 1.3±0.1 g/cm³.
Supports fragment-based library construction; analogs lacking carbaldehyde cannot serve as diversification points.
Predicted physicochemical profile; confirm experimentally for lead optimization.
Drug-likeness ADMET prediction Fragment-based screening

Validated Synthetic Utility in Imidazothiazole-Chalcone Chemistry

In US Patent 8,916,711 B2, the des-methyl analog 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde (CAS 134670-26-1) was employed as a starting material for Knoevenagel condensation with trimethoxyacetophenone to generate (E)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (compound 7a) in 80% yield, establishing a validated synthetic protocol [1]. While the patent does not use the 3-methyl variant directly, the identical 5-carbaldehyde reactivity and aryl substitution pattern mean the target compound (CAS 134670-46-5) is structurally pre-adapted for the same diversification chemistry, with the added benefit of the 3-methyl group providing an additional vector for structure-activity relationship (SAR) exploration [2]. The broader imidazo[2,1-b]thiazole-chalcone conjugate class has demonstrated IC₅₀ values ranging from 0.64 to 30.9 μM against MCF-7, A549, HeLa, DU-145, and HT-29 cancer cell lines, with the most potent analog (11x) showing IC₅₀ of 0.64–1.44 μM and confirmed microtubule-destabilizing activity via tubulin polymerization assay [3].

Synthetic utility
Supporting evidence
Des-methyl analog employed in US 8,916,711 B2: Knoevenagel condensation with trimethoxyacetophenone gave 80% yield. Chalcone conjugate class IC₅₀ range 0.64–30.9 μM across MCF-7, A549, HeLa, DU-145, HT-29 cell lines.
Reported 80% yield protocol de-risks procurement for medicinal chemistry; 3-methyl group offers additional SAR vector.
Patent example uses des-methyl analog; target compound reactivity expected to be analogous.
Synthetic chemistry Anticancer drug discovery Chalcone conjugates

DHFR Inhibitor Class Evidence for the 3-Methyl Scaffold

Ewida et al. (2021) demonstrated that 3-methyl-imidazo[2,1-b]thiazole-based analogs bearing appropriate substituents at the 2- and 6-positions can achieve potent DHFR inhibition. Compounds 22 and 23 from this series exhibited IC₅₀ values of 0.079 μM and 0.085 μM, respectively, against DHFR, which are comparable to methotrexate (IC₅₀ 0.087 μM) [1]. Compound 23 further demonstrated significant reduction of body weight and tumor volume in an Ehrlich ascites carcinoma (EAC) solid tumor mouse model compared to control-treated groups [1]. While the target compound (CAS 134670-46-5) itself was not directly tested in this study, its 3-methylimidazo[2,1-b]thiazole core with 6-(4-methoxyphenyl) and 5-carbaldehyde substituents maps directly onto the substitution pattern explored in the SAR study, positioning it as a key intermediate for generating DHFR-targeted antifolate libraries [2].

DHFR class evidence
Class-level inference
3-Methyl-imidazo[2,1-b]thiazole analogs achieved DHFR IC₅₀ 0.079–0.085 μM, comparable to methotrexate (0.087 μM). Compound 23 reduced tumor volume in EAC mouse model.
Supports scaffold procurement for antifolate research; 5-carbaldehyde enables rapid analogue generation.
Target compound not directly tested; class-level SAR context requires verification.
Antifolate drug discovery DHFR inhibition Cancer therapeutics

Physicochemical Profile vs. 2-Fluorophenyl Regioisomer

The regioisomeric analog 6-(2-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 891667-63-3) has a molecular weight of 260.04 Da, 12.28 Da less than the target compound, and an XLogP of 3.8 compared to the target's ACD/LogP of 4.15 . The 4-methoxyphenyl substituent in the target compound contributes a polar surface area of 72 Ų, compared to 62.6 Ų for the 2-fluorophenyl analog, reflecting the additional oxygen atom in the methoxy group . The predicted density of the target compound (1.3±0.1 g/cm³) is lower than the 4-fluorophenyl analog (1.44 g/cm³) and the des-methyl analog (1.36–1.40 g/cm³), impacting formulation and storage considerations .

Physicochemical vs. regioisomer
Cross-study comparable
Target PSA 72 Ų vs. 2-fluorophenyl regioisomer 62.6 Ų (Δ +9.4). Density 1.3 vs. 1.44 g/cm³ (4-fluorophenyl analog). Refractive index 1.667.
Differences may alter chromatographic retention and solid-form stability; direct substitution requires re-optimization.
Predicted values; experimental confirmation advised for method transfer.
Material characterization Quality control Analytical chemistry

Commercial Availability and Purity Benchmarking

The target compound is available from multiple independent suppliers at 95% purity (BOC Sciences, AKSci) and 98% purity (MolCore, Leyan), with catalog identifiers ASINEX-REAG BAS 10124442 and OTAVA-BB BB7020310244 providing cross-referencing across compound management systems . In contrast, the des-methyl analog (CAS 134670-26-1) is listed at only 90% purity from some sources , and the 4-fluorophenyl analog (CAS 134670-30-7) is reported at 99% from Alfa Aesar but with limited vendor coverage [1]. The MDL number MFCD06824775 is registered for the target compound, enabling unambiguous identification in electronic laboratory notebooks and inventory systems .

Availability & purity
Cross-study comparable
≥95% purity from 4+ suppliers (BOC Sciences, AKSci, MolCore, Leyan). MDL MFCD06824775. Cross-referenced identifiers: ASINEX-REAG BAS 10124442, OTAVA-BB BB7020310244.
Multi-vendor availability reduces single-source supply risk; supports lot-to-lot reproducibility in medicinal chemistry.
Vendor catalog data as of 2024–2025; verify current stock and purity before procurement.
Chemical procurement Supply chain Quality assurance

Application Scenarios for Procurement Decisions


DHFR-Targeted Antifolate Lead Generation

The 3-methylimidazo[2,1-b]thiazole scaffold has been validated as a DHFR inhibitor pharmacophore with IC₅₀ values as low as 0.079 μM, comparable to methotrexate (0.087 μM) . The target compound's 5-carbaldehyde group enables condensation with hydrazines to generate aryl hydrazones, a transformation that has yielded imidazo[2,1-b]thiazole-based antiproliferative agents with IC₅₀ values of 1.12–1.65 μM against MDA-MB-231 breast cancer cells, inducing G0/G1 cell cycle arrest and apoptosis . The 4-methoxyphenyl substituent at the 6-position provides a balanced lipophilicity (ACD/LogP 4.15) suitable for optimizing membrane permeability while the 3-methyl group adds steric modulation at the thiazole-proximal position. Procurement of this specific compound enables direct entry into DHFR inhibitor SAR programs without requiring de novo scaffold synthesis.

Anticancer Chalcone Conjugate Library Synthesis

The 5-carbaldehyde functionality allows efficient Knoevenagel condensation with acetophenones to generate imidazothiazole-chalcone conjugates, as demonstrated in US Patent 8,916,711 B2 yielding products in 80% isolated yield . The broader chalcone conjugate class has produced compounds with IC₅₀ values spanning 0.64–30.9 μM across five human cancer cell lines (MCF-7, A549, HeLa, DU-145, HT-29), with the lead compound 11x achieving 0.64–1.44 μM and validated microtubule-destabilizing mechanism of action by tubulin polymerization assay, immunofluorescence, and flow cytometry confirming G2/M arrest and caspase-3-mediated apoptosis . The target compound's 3-methyl group provides an additional SAR vector absent in the des-methyl analog used in the patent, enabling exploration of substitution effects at both the 3- and 6-positions simultaneously.

Fragment-Based Drug Discovery Applications

With zero Rule-of-Five violations, molecular weight of 272.32 Da, 3 rotatable bonds, and a polar surface area of 72 Ų, the target compound satisfies all standard fragment-likeness criteria . The 5-carbaldehyde serves as a native reactive handle for fragment linking or growing strategies without requiring additional functional group installation. Unlike the unsubstituted scaffold 3-methylimidazo[2,1-b]thiazole-5-carbaldehyde (CAS 174209-00-8; MW 166.2), which lacks the 6-aryl group needed for hydrophobic pocket interactions, the target compound provides a pre-installed 4-methoxyphenyl moiety that can engage in π-stacking and hydrophobic contacts as demonstrated in DHFR binding pocket modeling where analogous 6-aryl substituents interact with Phe31 via π-π interactions . The compound's availability in multi-milligram to gram quantities from commercial suppliers supports both initial fragment screening and hit-to-lead scale-up.

Chemical Biology Probe Precursor

The 4-methoxyphenyl group provides a UV-active chromophore facilitating HPLC-based purity assessment and reaction monitoring, while the 5-carbaldehyde can be converted to oxime, hydrazone, or amine linkers for bioconjugation. The compound's predicted LogD of 3.28 at pH 7.4 and modest aqueous solubility (estimated 12.5 mg/L) are within the acceptable range for cell-based probe applications. The 3-methyl group distinguishes this compound from the des-methyl analog in mass spectrometry-based proteomics workflows (ΔMW = +14 Da), providing a built-in mass tag for tracking probe-target engagement. The MDL number MFCD06824775 and multiple vendor catalog identifiers (ASINEX-REAG BAS 10124442, OTAVA-BB BB7020310244) ensure reproducible sourcing across different research sites .

Application
Selection Property
Validation Focus
DHFR-targeted antifolate research
3-Methylimidazo[2,1-b]thiazole core with reactive carbaldehyde
DHFR enzyme inhibition and model-response endpoint context
Chalcone conjugate library synthesis
5-Carbaldehyde for Knoevenagel condensation chemistry
Synthetic yield and cell-model endpoint review
Fragment-based lead generation
Zero Ro5 violations; 4-methoxyphenyl pre-installed for hydrophobic contacts
Fragment-likeness metrics and target-engagement assay context
Chemical biology probe precursor
UV-active chromophore; carbaldehyde for bioconjugation linker installation
HPLC purity assessment and mass-tag tracking in proteomics workflows
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